molecular formula C15H13B B1278783 9-(2-bromoethyl)-9H-fluorene CAS No. 108012-21-1

9-(2-bromoethyl)-9H-fluorene

Cat. No.: B1278783
CAS No.: 108012-21-1
M. Wt: 273.17 g/mol
InChI Key: QHHYBSCRWFDSNG-UHFFFAOYSA-N
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Description

9-(2-Bromoethyl)-9H-fluorene is an organic compound that belongs to the class of fluorene derivatives It is characterized by the presence of a bromoethyl group attached to the fluorene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-bromoethyl)-9H-fluorene typically involves the bromination of 9-ethylfluorene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated synthesis techniques and high-throughput screening can optimize the reaction conditions and scale up the production.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agents used.

    Reduction Reactions: Reduction of this compound can lead to the formation of 9-ethylfluorene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products: The major products formed from these reactions include substituted fluorenes, oxidized fluorenes, and reduced fluorenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

9-(2-Bromoethyl)-9H-fluorene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 9-(2-bromoethyl)-9H-fluorene involves its interaction with various molecular targets and pathways. The bromoethyl group can participate in electrophilic and nucleophilic interactions, leading to the formation of covalent bonds with target molecules. This can result in the modulation of biological pathways and the exertion of specific effects, depending on the context of its application.

Comparison with Similar Compounds

    (2-Bromoethyl)benzene: Similar in structure but lacks the fluorene core.

    9-Bromo-9H-fluorene: Similar fluorene core but with a different substitution pattern.

    9-(2-Chloroethyl)-9H-fluorene: Similar structure with a chloroethyl group instead of a bromoethyl group.

Uniqueness: 9-(2-Bromoethyl)-9H-fluorene is unique due to the presence of both the fluorene core and the bromoethyl group, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its utility in diverse fields of research make it a compound of significant interest.

Properties

IUPAC Name

9-(2-bromoethyl)-9H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Br/c16-10-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHYBSCRWFDSNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451414
Record name 9-(2-bromoethyl)-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108012-21-1
Record name 9-(2-bromoethyl)-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

reacting fluorenyllithium with 1,2-dibromoethane to produce 1-(9-fluorenyl)-2-bromoethane,
Name
fluorenyllithium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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